molecular formula C8H12O3 B14443205 Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester CAS No. 75002-85-6

Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester

Cat. No.: B14443205
CAS No.: 75002-85-6
M. Wt: 156.18 g/mol
InChI Key: RQPBKLCKJPKZQF-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopropanecarboxylic acid, featuring a formyl group and a methyl group on the cyclopropane ring, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The cyclopropanecarboxylic acid is reacted with ethanol under acidic conditions to produce the ethyl ester. The formylation step is then carried out using formylating agents in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Cyclopropanecarboxylic acid, 2-carboxy-3-methyl-, ethyl ester.

    Reduction: Cyclopropanecarboxylic acid, 2-hydroxymethyl-3-methyl-, ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-formyl-3-methyl-, ethyl ester is unique due to the presence of both a formyl and a methyl group on the cyclopropane ring, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. This structural uniqueness makes it valuable for specific synthetic applications and research

Properties

CAS No.

75002-85-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-formyl-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)7-5(2)6(7)4-9/h4-7H,3H2,1-2H3

InChI Key

RQPBKLCKJPKZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1C=O)C

Origin of Product

United States

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